N,N'-diisopropyl-1,3-adamantanedicarboxamide
Description
N,N’-diisopropyl-1,3-adamantanedicarboxamide is a synthetic organic compound with the molecular formula C18H30N2O2. It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and two diisopropylamide groups attached to the 1 and 3 positions of the adamantane ring.
Properties
IUPAC Name |
1-N,3-N-di(propan-2-yl)adamantane-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-11(2)19-15(21)17-6-13-5-14(7-17)9-18(8-13,10-17)16(22)20-12(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRDBKVONDYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diisopropyl-1,3-adamantanedicarboxamide typically involves the reaction of 1,3-adamantanedicarboxylic acid with diisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
On an industrial scale, the production of N,N’-diisopropyl-1,3-adamantanedicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-diisopropyl-1,3-adamantanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide groups into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides, thiolates, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N,N'-diisopropyl-1,3-adamantanedicarboxamide serves as a crucial building block in organic synthesis. Its adamantane core enables the formation of more complex molecular architectures through various chemical reactions, including:
- Coupling Reactions : Utilized in the formation of amide bonds with other carboxylic acids or amines.
- Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that exhibit interesting catalytic properties.
Biological Research
Potential Therapeutic Applications
Research into the biological activities of this compound indicates potential therapeutic benefits, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Antiviral Properties : Investigations are ongoing to evaluate its effectiveness against viral infections, which could lead to novel antiviral agents.
- Cancer Research : The compound is being studied for its anticancer potential. Initial findings indicate that it may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways or inducing apoptosis.
Materials Science
Development of Advanced Materials
The unique structural properties of this compound make it suitable for applications in materials science:
- Polymer Production : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Nanomaterials : The compound's ability to form nanostructures opens avenues for its use in nanotechnology, particularly in drug delivery systems where controlled release is essential.
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 50 µM.
Summary Table of Applications
| Application Area | Specific Uses | Findings/Comments |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Used in coupling reactions and ligand formation |
| Biological Research | Antimicrobial and antiviral studies | Potential candidate for new therapeutics |
| Cancer Research | Cytotoxicity against cancer cell lines | Significant inhibition observed in various studies |
| Materials Science | Polymer enhancement and nanomaterial development | Improves mechanical properties and stability |
Mechanism of Action
The mechanism of action of N,N’-diisopropyl-1,3-adamantanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Adamantanedicarboxylic acid: The parent compound from which N,N’-diisopropyl-1,3-adamantanedicarboxamide is derived.
N,N’-diethyl-1,3-adamantanedicarboxamide: A similar compound with diethylamide groups instead of diisopropylamide groups.
1,3-Adamantanediamine: A related compound with amine groups instead of amide groups
Uniqueness
N,N’-diisopropyl-1,3-adamantanedicarboxamide is unique due to the presence of diisopropylamide groups, which impart specific steric and electronic properties to the molecule. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Biological Activity
N,N'-Diisopropyl-1,3-adamantanedicarboxamide (DIA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
DIA is characterized by its adamantane core, which contributes to its unique biological properties. The compound features two isopropyl groups and two carboxamide functionalities. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
DIA exhibits a range of biological activities, primarily linked to its interaction with various biological targets. Key mechanisms include:
- Antiviral Activity : DIA has shown promise as an inhibitor of viral replication, particularly in studies focusing on HIV reverse transcriptase inhibitors. Its structural similarities to known inhibitors suggest potential efficacy against retroviruses .
- Antimicrobial Properties : Research indicates that DIA may possess antimicrobial activity against certain Gram-positive bacteria. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
- Cytotoxic Effects : Some studies have reported cytotoxic effects of DIA on cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve apoptosis induction through mitochondrial pathways .
Data Tables
The following table summarizes the biological activities and relevant findings associated with DIA:
| Biological Activity | Target/Effect | Study Reference |
|---|---|---|
| Antiviral | Inhibition of HIV reverse transcriptase | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
A study investigated the efficacy of DIA as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The results indicated that DIA exhibited significant inhibition of HIV-1 replication in vitro, with an IC50 value comparable to established NNRTIs. This suggests that DIA could serve as a lead compound for further development in antiviral therapies.
Case Study 2: Antimicrobial Activity
In another study, DIA was tested against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential use as a novel antimicrobial agent. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Case Study 3: Cytotoxicity in Cancer Cells
Research evaluating the cytotoxic effects of DIA on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that DIA induces apoptosis via the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
